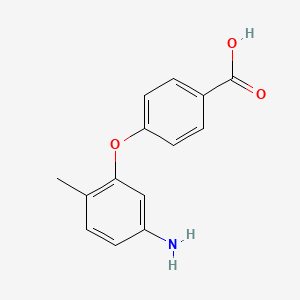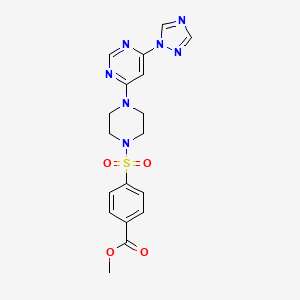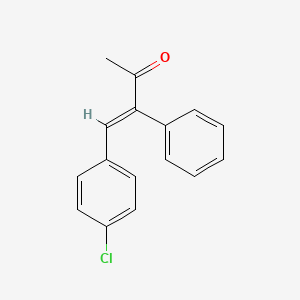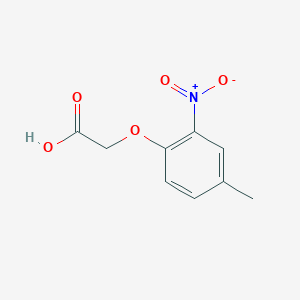![molecular formula C11H19NO4 B2723749 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate CAS No. 1449295-52-6](/img/structure/B2723749.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate, also known as Boc-cyclopropylglycine methyl ester, is a chemical compound used in scientific research. It is a derivative of the amino acid glycine and is commonly used in the synthesis of peptides and proteins.
Wirkmechanismus
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester acts as a substrate for enzymes such as transaminases, which catalyze the transfer of an amino group from an amino acid to a keto acid. It is also used as a building block for the synthesis of cyclic peptides, which can have a variety of biological activities.
Biochemical and Physiological Effects:
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic compound and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester in laboratory experiments is its versatility in peptide synthesis. It can be used as a building block for the synthesis of cyclic peptides and can also be used as a substrate for enzymes such as transaminases. One limitation is the difficulty in synthesizing the compound, which requires careful purification to obtain a high yield of pure product.
Zukünftige Richtungen
There are several future directions for research involving methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester. One area of interest is the development of new inhibitors of dipeptidyl peptidase IV, which could have potential therapeutic applications in the treatment of diabetes. Another area of interest is the synthesis of novel cyclic peptides with biological activities such as antimicrobial or anticancer properties. Additionally, the use of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester as a substrate for transaminases could be explored further for the synthesis of chiral compounds.
Synthesemethoden
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester involves the reaction of cyclopropylamine with Boc-anhydride to form methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylamine. This intermediate is then reacted with methyl chloroacetate to form methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester. The synthesis is typically carried out under inert conditions and requires careful purification to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester is commonly used in the synthesis of peptides and proteins. It is used as a building block for the synthesis of cyclic peptides and as a substrate for enzymes such as transaminases. It has also been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of blood glucose levels.
Eigenschaften
IUPAC Name |
methyl (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLCANTGPRCHY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)



![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)
![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2723682.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![(Z)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2723687.png)